[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate
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Overview
Description
[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate is a complex organic compound belonging to the class of N-acyl amines. These compounds contain a fatty acid moiety linked to an amine group through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Various substituents can be introduced at different positions on the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate involves its interaction with specific molecular targets. For instance, it plays a role in beta-lactam antibiotic resistance by generating anhydro-N-acetylmuramic acid-linked peptides, which function as signaling molecules to induce high-level expression of the beta-lactamase AmpC . This interaction highlights its significance in microbial resistance mechanisms.
Comparison with Similar Compounds
Similar Compounds
[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino N-phenylcarbamate: Similar structure but with an acetamido group instead of pentanoylamino.
4-[(E)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one: An O-acyl carbohydrate with a different functional group arrangement.
Uniqueness
[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate is unique due to its specific combination of functional groups and its role in antibiotic resistance mechanisms. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H25N3O7 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C18H25N3O7/c1-2-3-9-13(23)20-14-16(25)15(24)12(10-22)27-17(14)21-28-18(26)19-11-7-5-4-6-8-11/h4-8,12,14-16,22,24-25H,2-3,9-10H2,1H3,(H,19,26)(H,20,23)/b21-17+/t12-,14-,15-,16-/m1/s1 |
InChI Key |
NUNQIQQEEPOGDJ-VQPNFYLHSA-N |
Isomeric SMILES |
CCCCC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
CCCCC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Origin of Product |
United States |
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